![molecular formula C12H13NO2 B2535960 spiro[1,3-benzoxazine-2,1'-cyclopentan]-4(3H)-one CAS No. 40033-94-1](/img/structure/B2535960.png)

spiro[1,3-benzoxazine-2,1'-cyclopentan]-4(3H)-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

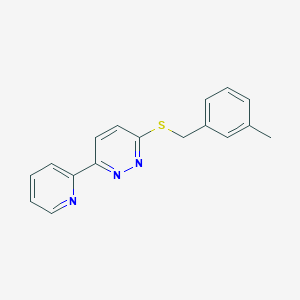

Spiro compounds are a class of organic compounds that have two molecular rings sharing one atom . The “spiro” notation in the name indicates that this compound is likely a spiro compound. The “benzoxazine” part suggests the presence of a benzene ring fused with an oxazine ring, which is a six-membered ring containing one oxygen and one nitrogen atom . The “cyclopentan” indicates a cyclopentane ring, which is a ring of five carbon atoms .

Synthesis Analysis

While the specific synthesis process for this compound isn’t available, similar compounds are often synthesized through cyclization reactions . For instance, spirocyclic diterpenoids have been synthesized from the root extract of Salvia deserta .

Aplicaciones Científicas De Investigación

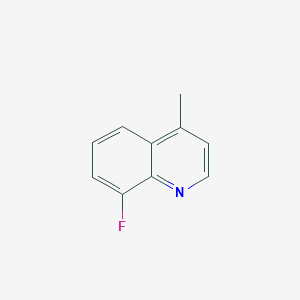

1. Potential in Pharmacology and Biochemistry

Spiro[1,3-benzoxazine-2,1'-cyclopentan]-4(3H)-one derivatives have been explored for their pharmacological potential. For instance, derivatives of this compound have been synthesized and evaluated as effective poly(ADP-ribose) polymerase-1 (PARP-1) inhibitors, showing notable anti-proliferative activity against human breast carcinoma cell lines (Amin et al., 2013). This indicates potential applications in cancer research and treatment.

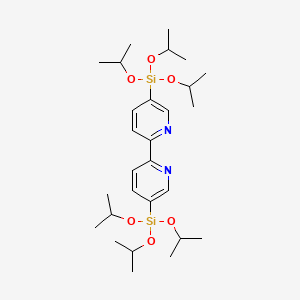

2. Antimicrobial and Anti-Inflammatory Properties

Research has also been conducted on spiro derivatives of benzoxazines, revealing significant antimicrobial, anti-inflammatory, and antioxidant activities. Certain compounds in this category have demonstrated high antimicrobial activity against S. aureus and notable anti-inflammatory effects, surpassing some reference drugs like diclofenac (Mandzyuk et al., 2020).

3. Chemical Synthesis and Rearrangement

Spiro[1,3-benzoxazine-2,1'-cyclopentan]-4(3H)-one has been studied for its behavior in chemical synthesis and rearrangement processes. For example, the rearrangement patterns of 1,3-benzoxazines derivatives, including spiro variants, have been analyzed, revealing insights into the formation of formylxanthene derivatives under certain conditions (Farat et al., 2020).

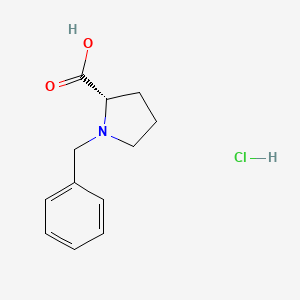

4. Role in Asymmetric Synthesis

The compound has been utilized in asymmetric synthesis, particularly in forming chiral, multi-substituted structural units like 3H-spiro[benzofuran-2,1'-cyclopentane]. This showcases its versatility in creating complex, bioactive molecules (Liu et al., 2019).

Direcciones Futuras

Propiedades

IUPAC Name |

spiro[3H-1,3-benzoxazine-2,1'-cyclopentane]-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO2/c14-11-9-5-1-2-6-10(9)15-12(13-11)7-3-4-8-12/h1-2,5-6H,3-4,7-8H2,(H,13,14) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BSPVYWBNGUTBQQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2(C1)NC(=O)C3=CC=CC=C3O2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>30.5 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID24789465 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

spiro[3H-1,3-benzoxazine-2,1'-cyclopentane]-4-one | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-benzyl-2-(4-((3-methoxyphenyl)thio)-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)acetamide](/img/structure/B2535878.png)

![1-(Difluoromethyl)-2-azabicyclo[2.1.1]hexane hydrochloride](/img/structure/B2535880.png)

![N-(1-cyanocyclopentyl)-2-(2-{[(pyridazin-3-yl)amino]methyl}morpholin-4-yl)acetamide](/img/structure/B2535882.png)

![N-(4-fluorophenyl)-5-(4-methylpiperidin-1-yl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine](/img/structure/B2535883.png)

![2-[(1,3-benzodioxol-5-ylmethyl)amino]-9-methyl-3-[(Z)-(3-methyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B2535887.png)

![Methyl 7-methyl-2-(methylsulfanyl)-4-oxo-5-phenyl-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2535890.png)

![Benzyl {[6-amino-3,5-dicyano-4-(4-ethoxyphenyl)pyridin-2-yl]sulfanyl}acetate](/img/structure/B2535894.png)

![2-[(1-methyl-1H-tetrazol-5-yl)thio]acetohydrazide](/img/structure/B2535896.png)